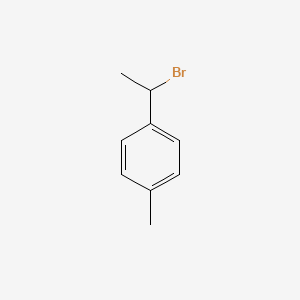

1-(1-Bromoethyl)-4-methylbenzene

Übersicht

Beschreibung

1-(1-Bromoethyl)-4-methylbenzene is an organic compound. It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Synthesis Analysis

The synthesis of this compound involves a three-step reaction starting with the bromination of naphthalene in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide .Molecular Structure Analysis

The molecular formula of this compound is C8H9Br. It has an average mass of 185.061 Da and a monoisotopic mass of 183.988754 Da .Chemical Reactions Analysis

This compound is used to introduce a phenyl group into other compounds. One method involves its conversion to the Grignard reagent, phenylmagnesium bromide .Physical and Chemical Properties Analysis

This compound is a colorless to pale yellow liquid with a molecular weight of 241.1 g/mol. It has a boiling point of 370 °C and a melting point of -1 °C. The compound is soluble in ethanol and benzene but insoluble in water.Wissenschaftliche Forschungsanwendungen

Thermochemical Studies

1-(1-Bromoethyl)-4-methylbenzene, as a bromo-substituted methylbenzene, has been the subject of various thermochemical studies. Research by Verevkin et al. (2015) explored the vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, including compounds similar to this compound. Their work aimed to understand the internal consistencies of these measurements and calculate gas-phase enthalpies of formation for these compounds using quantum-chemical methods (Verevkin et al., 2015).

Liquid-Phase Oxidation Studies

In a study by Okada and Kamiya (1981), the liquid-phase oxidation of methylbenzenes, including derivatives similar to this compound, was investigated using a cobalt-copper-bromide system in acetic acid. This research highlighted the potential of these compounds in producing various oxidation products such as benzyl acetates and benzaldehydes with high selectivity (Okada & Kamiya, 1981).

Crystal Structure Analysis

Sørensen and Stuhr-Hansen (2009) conducted a study on a related compound, 1-bromo-4-methylselenobenzene, where they analyzed its crystal structure obtained by sublimation. Their findings revealed insights into the planarity of the molecule and intermolecular interactions, which could be relevant for understanding the structural properties of this compound (Sørensen & Stuhr-Hansen, 2009).

Applications in Polymer Solar Cells

A study by Fu et al. (2015) demonstrated the application of a similar compound, 1-Bromo-4-Nitrobenzene, in improving the electron transfer process of polymer solar cells. The addition of this compound to the active layer resulted in a significant increase in power conversion efficiency. This research suggests potential applications for this compound in solar cell technology (Fu et al., 2015).

Nonlinear Optical Properties

Parol et al. (2020) investigated the nonlinear optical properties of chalcone derivatives, including compounds with bromo and methyl substitutions. Their work on single-crystal growth and the study of various spectroscopic and thermal properties could provide insights into the applications of this compound in the field of optoelectronics (Parol et al., 2020).

Safety and Hazards

Wirkmechanismus

Mode of Action

The mode of action of 1-(1-Bromoethyl)-4-methylbenzene likely involves nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) approaches the electrophilic carbon atom attached to the bromine atom from the back side. As the nucleophile gets closer, the carbon-bromine bond begins to break. The new bond formation and the old bond breaking occur simultaneously .

Biochemical Pathways

It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polymers .

Pharmacokinetics

It is known to be soluble in alcohol, ether, and benzene , which suggests it could be absorbed and distributed in organisms that come into contact with it.

Result of Action

Its use in the synthesis of polymers suggests it could contribute to the formation of complex macromolecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is moisture-sensitive , indicating that its reactivity and stability could be affected by humidity levels. , suggesting that its stability and reactivity could be influenced by the chemical environment.

Eigenschaften

IUPAC Name |

1-(1-bromoethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQHFJJRWZJNLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2388955.png)

![2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B2388956.png)

![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol](/img/structure/B2388958.png)

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)

![5-fluoro-2-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2388966.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2388969.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388971.png)

![2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one](/img/structure/B2388972.png)